molecular formula C15H24N4O3 B13092704 Tert-butyl 4-(((5-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Tert-butyl 4-(((5-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B13092704
M. Wt: 308.38 g/mol
InChI Key: HJVDWWIMBWBYHE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(((5-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butyl ester group and a 5-aminopyrimidin-4-yloxy moiety. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(((5-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate.

    Attachment of the 5-aminopyrimidin-4-yloxy Moiety: This step involves the nucleophilic substitution reaction where the 5-aminopyrimidin-4-yloxy group is attached to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(((5-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Tert-butyl 4-(((5-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(((5-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The 5-aminopyrimidin-4-yloxy moiety can interact with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate: Similar structure with a different position of the amino group on the pyrimidine ring.

    Tert-butyl 4-(((5-aminopyridin-2-yloxy)methyl)piperidine-1-carboxylate: Features a pyridine ring instead of a pyrimidine ring.

    Tert-butyl 4-(((5-aminopyridin-3-yloxy)methyl)piperidine-1-carboxylate: Another pyridine derivative with a different substitution pattern.

Uniqueness

Tert-butyl 4-(((5-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a piperidine ring and a pyrimidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H24N4O3

Molecular Weight

308.38 g/mol

IUPAC Name

tert-butyl 4-[(5-aminopyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)9-21-13-12(16)8-17-10-18-13/h8,10-11H,4-7,9,16H2,1-3H3

InChI Key

HJVDWWIMBWBYHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=NC=C2N

Origin of Product

United States

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